molecular formula C19H23N3O2S B2730615 N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide CAS No. 958702-70-0

N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide

Cat. No. B2730615
CAS RN: 958702-70-0
M. Wt: 357.47
InChI Key: SLLHFBLDUYEXGX-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.47. The purity is usually 95%.
BenchChem offers high-quality N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Compounds like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide are synthesized and characterized, highlighting the potential for bioisosteric replacement of indazole rings frequently associated with synthetic cannabinoids (McLaughlin et al., 2016).

Pharmacological Potential

  • The pharmacological activities of various pyrazole derivatives remain largely unexplored, suggesting a potential area for future research (Franz et al., 2017).

Chemical Structure and Stability

  • Studies involving pyrazole derivatives, such as the synthesis of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, provide insights into the molecular geometry, electronic structures, and thermal stability of these compounds (Kumara et al., 2018).

Biological Activities

  • The synthesis of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells indicate a potential for antitumor and chemotherapeutic applications (Hassan et al., 2014).

Multicomponent Synthesis

  • Efficient multicomponent synthesis techniques for pyrazole derivatives demonstrate the operational simplicity and potential for high-yield production, which is vital for pharmaceutical applications (Morabia & Naliapara, 2014).

Antimicrobial and Anti-inflammatory Applications

  • Some pyrazole derivatives have been evaluated for their antimicrobial and anti-inflammatory activities, suggesting their utility in the development of new therapeutic agents (Kendre et al., 2015).

properties

IUPAC Name

N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-13-7-5-6-10-17(13)22-18(15-11-25(24)12-16(15)21-22)20-19(23)14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLHFBLDUYEXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide

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